molecular formula C8H5FN2O B12095988 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

Cat. No.: B12095988
M. Wt: 164.14 g/mol
InChI Key: WKCCRFSJSIAELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: is a heterocyclic compound with the molecular formula C8H5FN2O It is a fluorinated derivative of pyrrolopyridine, which is a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the fluorination of a pyrrolopyridine precursor followed by formylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production capabilities .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound serves as a building block in the synthesis of more complex molecules. It is used in the development of new materials and catalysts .

Biology: In biological research, 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug discovery .

Medicine: The compound’s unique structure allows it to be explored for therapeutic applications. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and aldehyde group play crucial roles in its binding affinity and reactivity. The compound may inhibit specific pathways or modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern and functional groups.

Properties

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C8H5FN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-4,11H

InChI Key

WKCCRFSJSIAELF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=CN=C1F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.